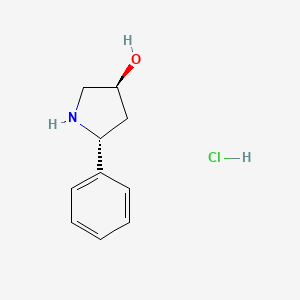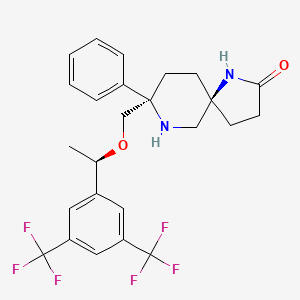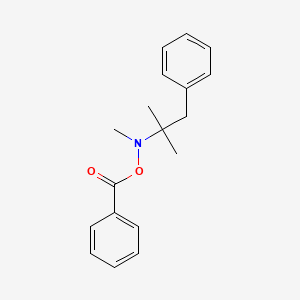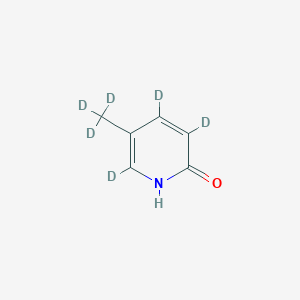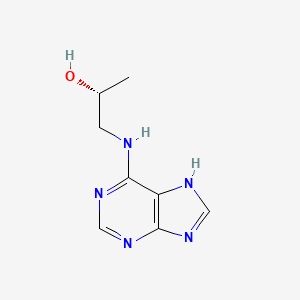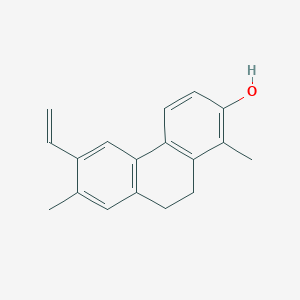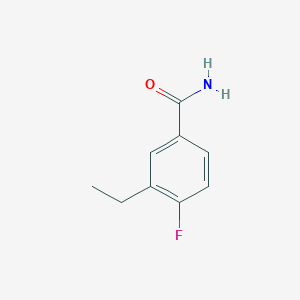![molecular formula C21H14O2 B15295349 10-[(3-Hydroxyphenyl)methylidene]anthracen-9-one](/img/structure/B15295349.png)
10-[(3-Hydroxyphenyl)methylidene]anthracen-9-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-[(3-Hydroxyphenyl)methylidene]anthracen-9-one is an organic compound with the molecular formula C21H14O2 It is a derivative of anthracene, a polycyclic aromatic hydrocarbon, and features a hydroxyphenyl group attached to the anthracene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-[(3-Hydroxyphenyl)methylidene]anthracen-9-one typically involves the condensation of anthracen-9(10H)-one with 3-hydroxybenzaldehyde. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, in an ethanol or methanol solvent. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or column chromatography would be employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
10-[(3-Hydroxyphenyl)methylidene]anthracen-9-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the anthracene core can be reduced to form a hydroxyl group.
Substitution: The hydroxyphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of anthracen-9-ol derivatives.
Substitution: Formation of halogenated or nitrated derivatives of the hydroxyphenyl group.
Applications De Recherche Scientifique
10-[(3-Hydroxyphenyl)methylidene]anthracen-9-one has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 10-[(3-Hydroxyphenyl)methylidene]anthracen-9-one is primarily related to its ability to interact with various molecular targets and pathways. For instance, its photophysical properties make it suitable for use in OLEDs, where it can participate in energy transfer processes. In biological systems, it may exert its effects by interacting with cellular components, leading to changes in cell signaling pathways and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
9,10-Diphenylanthracene: Known for its high fluorescence quantum yield and used in OLEDs.
Anthralin: Used in the treatment of psoriasis and other skin conditions.
9,10-Bis(phenylethynyl)anthracene: Used in photophysical studies and as a blue-emitting material in OLEDs.
Uniqueness
10-[(3-Hydroxyphenyl)methylidene]anthracen-9-one is unique due to the presence of the hydroxyphenyl group, which imparts distinct photophysical properties and potential biological activities. This makes it a versatile compound for various applications in chemistry, biology, medicine, and industry.
Propriétés
Formule moléculaire |
C21H14O2 |
|---|---|
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
10-[(3-hydroxyphenyl)methylidene]anthracen-9-one |
InChI |
InChI=1S/C21H14O2/c22-15-7-5-6-14(12-15)13-20-16-8-1-3-10-18(16)21(23)19-11-4-2-9-17(19)20/h1-13,22H |
Clé InChI |
KGQNBZACENOOOR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CC3=CC(=CC=C3)O)C4=CC=CC=C4C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


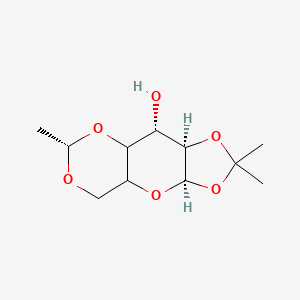
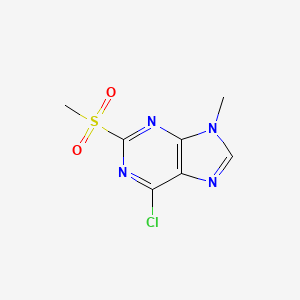
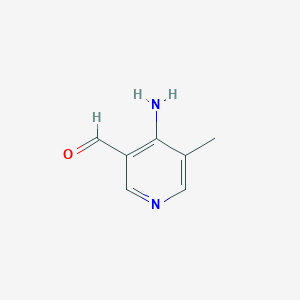
![2-(Chloromethyl)-1H-pyrido[1,2-a]pyrimidin-4(9aH)-one](/img/structure/B15295288.png)
